(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
描述
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol, also known as TAK-659, is a potent and selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in a variety of immune-related diseases, including autoimmune disorders, allergies, and cancer.
作用机制
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol binds to the ATP-binding site of SYK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, as well as the suppression of inflammatory responses. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to induce apoptosis in cancer cells through the inhibition of SYK-mediated survival pathways.
Biochemical and physiological effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the suppression of inflammatory responses, and the induction of apoptosis in cancer cells. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its selectivity for SYK, which reduces the risk of off-target effects. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.
未来方向
There are several potential future directions for the research and development of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol. One area of interest is the use of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Another area of interest is the investigation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in other immune-related diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the synthesis and formulation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol may lead to improved efficacy and bioavailability in clinical settings.
科学研究应用
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol inhibits SYK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. In vivo studies have demonstrated the efficacy of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in models of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as in models of cancer and allergic diseases.
属性
IUPAC Name |
[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-15-5-1-13(2-6-15)17-9-10-24(11-18(17)26)19(27)14-3-7-16(8-4-14)25-12-21-22-23-25/h1-8,12,17-18,26H,9-11H2/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDRCVYTQPBOF-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。